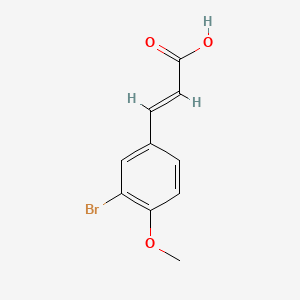

3-Bromo-4-methoxycinnamic acid

Description

Overview of Phenylpropanoids and Cinnamic Acid Core Structure in Chemical Biology

Phenylpropanoids are a large and diverse class of organic compounds produced by plants through the shikimic acid pathway, originating from the amino acids phenylalanine and tyrosine. wikipedia.orguni-duesseldorf.de Their defining feature is a C6-C3 carbon skeleton, consisting of a six-carbon aromatic phenyl ring attached to a three-carbon propene tail. wikipedia.orguni-duesseldorf.de The central intermediate and simplest member of this family is cinnamic acid, which is formed through the deamination of phenylalanine. wikipedia.orgnih.gov

In the realm of chemical biology, the cinnamic acid core structure is a fundamental building block. uni-duesseldorf.depcbiochemres.com It serves as the primary precursor in the biosynthesis of a vast array of natural products. wikipedia.orgresearchgate.net Through a series of enzymatic transformations such as hydroxylations, methylations, and ligations, the basic cinnamic acid scaffold gives rise to more complex molecules, including lignols (the monomers for lignin), flavonoids, isoflavonoids, coumarins, and stilbenes. wikipedia.orgnih.gov These compounds are crucial for plants, providing structural support, UV protection, and defense against pathogens and herbivores. wikipedia.orgnih.gov

Significance of Substituents on the Cinnamic Acid Scaffold for Research

The versatility of the cinnamic acid scaffold makes it a subject of intense interest in chemical and pharmaceutical research. nih.govresearchgate.net The biological efficacy and chemical properties of cinnamic acid derivatives are profoundly influenced by the nature and position of substituents on the phenyl ring and the acrylic acid side chain. pcbiochemres.comnih.gov The addition of functional groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups, can significantly alter a compound's activity. pcbiochemres.comjocpr.com For instance, the presence and methoxylation pattern of hydroxyl groups differentiate common analogues like ferulic acid and caffeic acid, which exhibit distinct antioxidant and biological properties. pcbiochemres.comnih.gov

Researchers strategically modify this scaffold to create novel compounds with enhanced or specific activities. nih.govresearchgate.net The potential to functionalize the carboxylic acid group, the alkene double bond, and various positions on the phenyl ring allows for the rational design of molecules with tailored properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govbeilstein-journals.org

Rationale for Investigating Halogenated Cinnamic Acid Analogues in Scientific Inquiry

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the cinnamic acid structure is a key strategy in medicinal chemistry and drug discovery. jocpr.comnih.gov Halogenation can significantly modify a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com

Academic inquiry into halogenated cinnamic acid analogues is driven by their potential for enhanced biological activities. Studies have shown that the addition of halogens to the cinnamic acid structure can lead to potent antimicrobial and anticonvulsant properties. jocpr.comnih.gov For example, research has demonstrated that halogen substitutions, particularly at the 4-position of the benzene (B151609) ring, were beneficial for antiepileptic activities in certain derivatives. nih.gov The specific halogen and its position on the ring are critical factors, with substitutions sometimes resulting in significantly increased efficacy compared to the non-halogenated parent compound. nih.govnih.gov

Scope and Objectives of Academic Research on 3-Bromo-4-methoxycinnamic Acid

Academic research on this compound primarily focuses on its role as a synthetic intermediate and a building block for creating more complex molecules. nih.gov The compound itself is of interest due to its specific substitution pattern: a bromine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring. This combination of an electron-withdrawing halogen and an electron-donating methoxy group provides a unique electronic and steric profile for further chemical modifications.

The principal objective in studying this compound is its application in organic synthesis. Researchers utilize this compound to prepare novel derivatives, often by modifying its carboxylic acid group. For instance, it has been used in amidation reactions to create bis-cinnamido-polyamines, which are then evaluated for potential antimicrobial activity. nih.gov Therefore, the scope of research involves its synthesis, characterization, and subsequent use as a scaffold to develop new chemical entities for pharmacological investigation. nih.gov

Research Data for this compound

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid | aksci.com |

| CAS Number | 1080-07-5 | chemsrc.comclearsynth.com |

| Molecular Formula | C₁₀H₉BrO₃ | chemsrc.com |

| Molecular Weight | 257.08 g/mol | chemsrc.com |

| Appearance | White solid | nih.gov |

Synthesis and Characterization Data

This compound can be synthesized from its corresponding ethyl ester via saponification. The reaction and its characterization data from a published procedure are detailed below. nih.gov

| Synthesis Step | Details |

| Reaction | Saponification of Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate |

| Reagents | Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate, Ethanol (EtOH), Sodium Hydroxide (B78521) (NaOH) |

| Procedure | The starting ester is dissolved in ethanol, and an aqueous solution of NaOH is added. The mixture is heated at reflux for several hours. After workup, the product is isolated as a white solid. nih.gov |

| Yield | 87% |

| ¹H NMR Data | (DMSO-d₆, 400 MHz) δ 12.29 (1H, br s, COOH), 7.96 (1H, d, J = 2.1 Hz), 7.70 (1H, dd, J = 8.6, 2.1 Hz), 7.51 (1H, d, J = 16.0 Hz), 7.14 (1H, d, J = 8.6 Hz), 6.46 (1H, d, J = 16.0 Hz), 3.89 (3H, s) |

| ¹³C NMR Data | (DMSO-d₆, 100 MHz) δ 167.6, 156.7, 142.3, 132.5, 129.3, 128.4, 118.1, 112.7, 111.2, 56.5 |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHCKJFXUYPZAO-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Characterization of 3 Bromo 4 Methoxycinnamic Acid

Systematic Nomenclature and Isomeric Considerations for the Chemical Compound

3-Bromo-4-methoxycinnamic acid is an organic compound with the molecular formula C₁₀H₉BrO₃. chemicalbook.com Its systematic IUPAC name is (2E)-3-(3-Bromo-4-methoxyphenyl)prop-2-enoic acid. This nomenclature precisely describes the molecule's structure: a propenoic acid backbone with a phenyl group attached to the third carbon. The phenyl ring is substituted with a bromine atom at the third position and a methoxy (B1213986) group at the fourth position, relative to the point of attachment to the propenoic acid chain.

A key structural feature of cinnamic acid and its derivatives is the potential for geometric isomerism around the carbon-carbon double bond of the propenoic acid chain. This gives rise to two isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). In the (E)-isomer, the carboxyl group and the phenyl group are on opposite sides of the double bond, which is generally the more stable configuration due to reduced steric hindrance. The common form of this compound is the trans-isomer, often specified as (E)-3-(3-Bromo-4-methoxyphenyl)acrylic acid.

Spectroscopic Data Interpretation for Structural Elucidation of this compound

¹H NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen atoms. In a typical ¹H NMR spectrum recorded in DMSO-d₆, the proton of the carboxylic acid (COOH) is expected to appear as a broad singlet at approximately 12.29 ppm. The vinyl protons of the propenoic acid chain exhibit characteristic signals. The proton attached to the carbon adjacent to the phenyl ring typically appears as a doublet around 7.51 ppm with a large coupling constant (J ≈ 16.0 Hz), indicative of a trans configuration.

The aromatic protons on the phenyl ring show distinct signals. The proton at the 2-position (ortho to the propenoic acid chain) appears as a doublet at approximately 7.96 ppm (J ≈ 2.1 Hz). The proton at the 6-position (meta to the propenoic acid chain and ortho to the methoxy group) shows a doublet of doublets at around 7.70 ppm (J ≈ 8.6, 2.1 Hz). The methoxy group protons (-OCH₃) typically appear as a sharp singlet further upfield.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is typically observed in the range of 167-168 ppm. rsc.org The carbons of the double bond show signals in the vinylic region, while the aromatic carbons appear in the range of approximately 110-160 ppm. The methoxy carbon gives a characteristic signal around 55-60 ppm. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 12.29 | br s | - | COOH |

| 7.96 | d | 2.1 | Ar-H |

| 7.70 | dd | 8.6, 2.1 | Ar-H |

| 7.51 | d | 16.0 | =CH-Ar |

Infrared (IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are valuable techniques for identifying the functional groups present in this compound. The IR spectrum is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹, which is attributed to the O-H stretching vibration of the carboxylic acid dimer, a result of intermolecular hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp band around 1680 cm⁻¹. docbrown.info

The C=C stretching vibration of the alkene group is observed at approximately 1630 cm⁻¹. docbrown.info The aromatic C=C stretching vibrations of the phenyl ring give rise to bands in the region of 1400-1600 cm⁻¹. docbrown.info The C-O stretching vibrations of the methoxy group and the carboxylic acid are also present in the fingerprint region of the spectrum. The C-Br stretching vibration is expected to appear at lower wavenumbers.

FT-Raman spectroscopy provides complementary vibrational information. Aromatic compounds typically show C-H stretching vibrations between 3000 and 3150 cm⁻¹. nih.gov For derivatives of cinnamic acid, the C≡N stretching mode, if present, would be found around 2200-2240 cm⁻¹. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400-2300 | O-H stretch | Carboxylic acid |

| ~1680 | C=O stretch | Carboxylic acid |

| ~1630 | C=C stretch | Alkene |

| ~1580 and ~1500 | C=C stretch | Arene (Benzene ring) |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of cinnamic acid derivatives is influenced by the functional groups present. For short-chain carboxylic acids, prominent fragmentation pathways include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.org Other potential fragmentations can involve cleavages within the propenoic acid chain and the phenyl ring, leading to a complex fragmentation pattern that can be used for structural confirmation.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing compounds with conjugated systems. This compound possesses a highly conjugated system, including the phenyl ring, the carbon-carbon double bond, and the carbonyl group of the carboxylic acid. This extended conjugation results in strong absorption in the UV region. The UV spectrum is expected to show one or more intense absorption bands, with the position of the maximum absorption (λmax) being characteristic of the specific chromophore system. The solvent used can influence the position of these absorption maxima.

Crystallographic Studies and Solid-State Characterization

In the solid state, cinnamic acid derivatives often form dimers through hydrogen bonding between the carboxylic acid groups of two molecules. rsc.org These dimers can then pack in various ways, influenced by other intermolecular forces such as π-π stacking interactions between the phenyl rings and halogen bonding involving the bromine atom. Such studies are crucial for understanding the relationship between molecular structure and macroscopic properties. Differential scanning calorimetry could also be used to investigate thermal properties and potential phase transitions in the solid state. rsc.org

Synthetic Methodologies and Chemical Derivatization

Pathways for the Synthesis of 3-Bromo-4-methoxycinnamic Acid

The creation of the core structure of this compound can be approached from different starting points, utilizing olefination, condensation, bromination, or hydrolysis reactions.

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful methods for alkene synthesis from carbonyl compounds. mnstate.eduumass.edu In this approach, a phosphorus ylide, also known as a Wittig reagent, attacks an aldehyde or ketone to form a new carbon-carbon double bond. lumenlearning.commasterorganicchemistry.com The thermodynamic driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide by-product. umass.edulumenlearning.com

To synthesize a precursor to this compound, the starting aldehyde would be 3-bromo-4-methoxybenzaldehyde (B45424). This aldehyde is reacted with a phosphorus ylide, such as the one generated from ethyl bromoacetate (B1195939) and triphenylphosphine. google.com This specific reaction would yield ethyl 3-bromo-4-methoxycinnamate. A modified version, the Horner-Wadsworth-Emmons reaction, utilizes a phosphonate (B1237965) carbanion, which is often more reactive and can lead to higher yields of the (E)-alkene isomer, the typical geometry for cinnamic acids. wpmucdn.com The resulting ester is then hydrolyzed in a subsequent step to yield the final carboxylic acid.

Table 1: Proposed Wittig Reaction for 3-Bromo-4-methoxycinnamate Synthesis

| Reactant 1 | Reactant 2 | Key Reagents | Intermediate Product |

| 3-Bromo-4-methoxybenzaldehyde | Phosphonium ylide (from ethyl bromoacetate) | Strong Base (e.g., n-BuLi) | Ethyl 3-bromo-4-methoxycinnamate |

Classic condensation reactions provide a direct route to cinnamic acids from aromatic aldehydes. The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid. rsc.org In the synthesis of this compound, 3-bromo-4-methoxybenzaldehyde is reacted with malonic acid in the presence of a basic catalyst, typically a mixture of pyridine (B92270) and piperidine (B6355638) or triethylamine. rsc.orgchemicalbook.com The reaction proceeds through an initial condensation followed by decarboxylation to yield the final cinnamic acid product. rsc.org

Another relevant method is the Perkin reaction, which synthesizes α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride (B1165640). researchgate.net For this specific compound, 3-bromo-4-methoxybenzaldehyde would be heated with acetic anhydride and its corresponding salt (sodium acetate) to produce this compound.

Table 2: Condensation Routes to this compound

| Reaction Name | Aldehyde Precursor | Carbon Source | Catalyst/Solvent |

| Knoevenagel Condensation | 3-Bromo-4-methoxybenzaldehyde | Malonic Acid | Pyridine/Piperidine |

| Perkin Reaction | 3-Bromo-4-methoxybenzaldehyde | Acetic Anhydride | Sodium Acetate |

An alternative synthetic strategy involves introducing the bromine atom onto a pre-existing cinnamic acid backbone. This is achieved through an electrophilic aromatic substitution reaction. The starting material for this process would be 4-methoxycinnamic acid (p-methoxycinnamic acid). The methoxy (B1213986) group on the phenyl ring is an activating, ortho-, para-directing group. Therefore, reacting 4-methoxycinnamic acid with a suitable brominating agent, such as elemental bromine (Br₂) in a solvent like acetic acid, will direct the bromine atom to the positions ortho to the methoxy group. This results in the desired this compound.

In many synthetic pathways, particularly those employing Wittig-type reactions or certain condensation methods, the initial product is an ester of this compound (e.g., the methyl or ethyl ester) rather than the free carboxylic acid. The conversion of this ester intermediate to the final acid product is accomplished through hydrolysis. This reaction can be catalyzed by either an acid (like sulfuric acid or hydrochloric acid) or a base (like sodium hydroxide (B78521) or potassium hydroxide). Base-catalyzed hydrolysis, also known as saponification, results in the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final this compound.

Synthesis of Derivatives of this compound

The carboxylic acid functional group of this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.

Ester derivatives are commonly synthesized from the parent carboxylic acid. A widely used and efficient method for this transformation is the Steglich esterification. scielo.brcmu.ac.th This reaction is particularly useful as it can be performed under mild conditions. The process involves reacting this compound with an alcohol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). scielo.brnih.gov The coupling agent activates the carboxylic acid, facilitating nucleophilic attack by the alcohol to form the ester. cmu.ac.th This method has been used to couple various cinnamic acids with a wide range of primary and secondary alcohols, including aliphatic, benzylic, and allylic alcohols, as well as phenols. nih.gov

Table 3: Example of Steglich Esterification for Derivative Synthesis

| Carboxylic Acid | Alcohol Reactant | Coupling Agent | Catalyst | Ester Product |

| This compound | Ethanol | EDC | DMAP | Ethyl 3-bromo-4-methoxycinnamate |

| This compound | Benzyl alcohol | EDC | DMAP | Benzyl 3-bromo-4-methoxycinnamate |

| This compound | Propan-2-ol | EDC | DMAP | Isopropyl 3-bromo-4-methoxycinnamate |

Amidation Reactions and Amide Derivatives

The carboxylic acid functionality of this compound is a primary site for derivatization, with amidation being a key transformation. The synthesis of amides is typically achieved by coupling the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by the use of coupling agents to activate the carboxylic acid. A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP). This approach has been successfully employed to prepare a variety of cinnamido-polyamines. For instance, the reaction of this compound with di-tert-butyl butane-1,4-diylbis((3-aminopropyl)carbamate) using EDC hydrochloride and DMAP yields the corresponding di-tert-butyl butane-1,4-diylbis((3-((E)-3-(3-bromo-4-methoxyphenyl)acrylamido)propyl)carbamate).

The general mechanism for EDC/DMAP mediated amidation involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the amine to form the amide bond and regenerate DMAP.

Table 1: Examples of Amide Derivatives of this compound

| Amine Reactant | Coupling Agent/Catalyst | Product |

| di-tert-butyl butane-1,4-diylbis((3-aminopropyl)carbamate) | EDC·HCl, DMAP | di-tert-butyl butane-1,4-diylbis((3-((E)-3-(3-bromo-4-methoxyphenyl)acrylamido)propyl)carbamate) |

This table is illustrative and based on reported synthetic transformations of this compound.

Modification of the Bromine Moiety for Further Functionalization

The bromine atom on the aromatic ring of this compound serves as a valuable handle for introducing further molecular complexity through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki and Heck reactions, are particularly powerful tools for this purpose, allowing for the formation of new carbon-carbon bonds.

The Suzuki reaction involves the cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the derivatization of this compound and its esters. For example, the methyl ester of this compound can be coupled with various aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives, respectively. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity. nih.gov

The Heck reaction provides a method for the arylation of alkenes. wikipedia.orgorganic-chemistry.org In the context of this compound derivatives, the bromine atom can be coupled with a variety of alkenes in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction typically proceeds with high trans selectivity. organic-chemistry.org For instance, the reaction of an ester of this compound with an alkene like styrene (B11656) would be expected to yield a stilbene (B7821643) derivative. The reaction conditions, including the choice of palladium source, ligand, base, and solvent, can be tailored to achieve optimal results. researchgate.net

Introduction of Additional Substituents on the Aromatic Ring

The aromatic ring of this compound can undergo further functionalization through electrophilic aromatic substitution reactions. The existing methoxy and bromo substituents on the ring direct the position of the incoming electrophile. The methoxy group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The interplay of these directing effects will influence the regioselectivity of the substitution.

A notable example is the further halogenation of the aromatic ring. Dibromination of this compound can occur to introduce a second bromine atom onto the ring, leading to the formation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid. This demonstrates the feasibility of introducing additional substituents to further modify the electronic and steric properties of the molecule.

Synthesis of Hybrid Molecules Incorporating this compound Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores or bioactive scaffolds into a single molecule, is a prominent strategy in the design of new functional molecules. nih.govnih.gov this compound serves as an excellent building block for the synthesis of such hybrid molecules due to its multiple reactive sites. elexbiotech.comnewhavenpharma.com

The carboxylic acid group can be used to form amide or ester linkages with other bioactive molecules containing amine or hydroxyl functionalities, respectively. For example, a hybrid molecule could be synthesized by forming an amide bond between this compound and an amine-containing pharmacophore. nih.gov Similarly, the bromine atom can be utilized in cross-coupling reactions to link the this compound scaffold to another aromatic or heteroaromatic system. This approach allows for the creation of novel chemical entities with potentially enhanced or synergistic biological activities. A study on the synthesis of chalcone-trimethoxycinnamide hybrids showcases a relevant synthetic strategy where an amidation reaction is used to link two distinct molecular scaffolds. mdpi.com

Reaction Mechanisms and Optimization of Synthetic Protocols

A thorough understanding of the reaction mechanisms and the optimization of synthetic protocols are crucial for the efficient and selective synthesis of this compound derivatives.

For amidation reactions using carbodiimide (B86325) reagents like EDC, the mechanism involves the formation of an O-acylisourea intermediate, which is then attacked by the amine. The addition of DMAP catalyzes the reaction by forming a more reactive acylpyridinium intermediate. Optimization of these reactions often involves screening different solvents, bases, and coupling agent equivalents to maximize the yield and purity of the amide product.

In Suzuki coupling reactions , the catalytic cycle typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. organic-chemistry.org The base plays a crucial role in activating the organoboron species for transmetalation. Optimization of Suzuki reactions involves the careful selection of the palladium catalyst and ligand, the base, the solvent system, and the reaction temperature to achieve high yields and prevent side reactions such as homocoupling and dehalogenation. nih.gov

The Heck reaction mechanism also proceeds through a palladium catalytic cycle, which includes the oxidative addition of the aryl bromide to Pd(0), migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the substituted alkene product. wikipedia.org A base is required to regenerate the Pd(0) catalyst. Optimization of the Heck reaction focuses on the choice of the palladium source, the ligand (or lack thereof in "phosphine-free" systems), the base, and the solvent to control the reactivity and selectivity of the coupling process. organic-chemistry.orgresearchgate.net

Chemical Reactivity and Coordination Chemistry

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions such as esterification and amide formation. These transformations are fundamental in synthetic organic chemistry for creating a diverse range of derivatives. nih.govnih.gov

Esterification: 3-Bromo-4-methoxycinnamic acid can be converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst. This reaction is a standard method for protecting the carboxylic acid functionality or for modifying the compound's physical and biological properties. medcraveonline.com The esterification process typically involves heating the carboxylic acid with an excess of the alcohol and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

Amide Synthesis: The formation of amides from this compound can be achieved by reacting it with amines. This transformation often requires the activation of the carboxylic acid, for instance, by converting it into a more reactive acyl chloride or by using coupling agents. These reagents facilitate the reaction between the carboxylic acid and the amine to form the amide bond. nih.gov The synthesis of amide derivatives is a common strategy in drug discovery and materials science to introduce new functionalities and to explore structure-activity relationships. nih.govresearchgate.net

Table 1: Examples of Functional Group Transformations of the Carboxylic Acid Moiety

| Transformation | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., ethanol), Acid catalyst (e.g., H₂SO₄), Heat | Ethyl 3-bromo-4-methoxycinnamate |

| Amide Formation | Amine (e.g., aniline), Coupling agent (e.g., DCC), Solvent | N-phenyl-3-bromo-4-methoxycinnamamide |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is substituted with a bromine atom and a methoxy (B1213986) group, which direct the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution: The methoxy group (-OCH₃) is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the bromine atom is a deactivating, yet also ortho-, para-directing group. The combined effect of these substituents will influence the rate and position of electrophilic attack. wikipedia.org Incoming electrophiles will preferentially substitute at the positions ortho and para to the activating methoxy group. However, the position para to the methoxy group is already occupied by the acrylic acid side chain. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the methoxy group. One of these positions is already substituted with bromine, leaving the other position as the most probable site for substitution. mnstate.edu Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution: Aryl halides like this compound are generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comopenstax.org In the case of this compound, the presence of the activating methoxy group and the deactivating but not strongly electron-withdrawing acrylic acid group makes nucleophilic substitution at the bromine-bearing carbon challenging under standard conditions. youtube.com More forceful conditions or the use of specific catalysts might be required to facilitate such reactions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E⁺) | Predicted Major Product |

| NO₂⁺ (Nitration) | 3-Bromo-4-methoxy-5-nitrocinnamic acid |

| Br⁺ (Bromination) | 3,5-Dibromo-4-methoxycinnamic acid |

| SO₃ (Sulfonation) | 3-Bromo-4-methoxy-5-sulfocinnamic acid |

Reactivity of the α,β-Unsaturated System (e.g., Addition Reactions)

The carbon-carbon double bond in the acrylic acid side chain is part of an α,β-unsaturated carbonyl system, which makes it susceptible to both electrophilic and nucleophilic addition reactions. wikipedia.org

Electrophilic Addition: The double bond can undergo electrophilic addition reactions, such as halogenation. For instance, the addition of bromine (Br₂) across the double bond of cinnamic acid derivatives is a well-established reaction that proceeds via a bromonium ion intermediate, typically leading to the anti-addition product. drnerz.comstudylib.netrsc.orgresearchgate.net This reaction converts the alkene into a vicinal dibromide. quizlet.com

Nucleophilic Addition (Conjugate Addition): The presence of the electron-withdrawing carboxylic acid group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This type of reaction is known as a conjugate addition or Michael addition. organic-chemistry.orgwikipedia.orgyoutube.com A wide range of nucleophiles, including enolates, amines, and thiols, can add to the β-carbon of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comnih.gov The initial adduct is an enolate, which is then protonated to give the final product. youtube.com

Table 3: Examples of Addition Reactions to the α,β-Unsaturated System

| Reaction Type | Reagent | Product |

| Electrophilic Addition (Halogenation) | Br₂ | 2,3-Dibromo-3-(3-bromo-4-methoxyphenyl)propanoic acid |

| Nucleophilic Addition (Michael Addition) | Diethyl malonate, Base | Diethyl 2-(1-(3-bromo-4-methoxyphenyl)-2-carboxyethyl)malonate |

Complex Formation with Transition Metal Ions and Lanthanides

The carboxylate group of this compound can act as a ligand, coordinating to a variety of metal ions to form metal-organic complexes. Cinnamic acid and its derivatives are known to form complexes with transition metals and lanthanides. researchgate.netakjournals.com

The formation and structure of these metal complexes are typically investigated using a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly useful for confirming the coordination of the carboxylate group to the metal ion, as the C=O stretching frequency of the carboxylate group shifts upon coordination. researchgate.net X-ray crystallography provides definitive information about the solid-state structure, including the coordination geometry of the metal center and the binding mode of the ligand. researchgate.net Other techniques such as elemental analysis, thermogravimetric analysis (TGA), and magnetic susceptibility measurements are also employed to fully characterize these complexes. researchgate.netakjournals.com

The carboxylate group of cinnamic acid derivatives can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bidentate bridging modes. The specific binding mode adopted depends on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. nih.gov

In complexes with transition metals and lanthanides, cinnamate (B1238496) ligands have been observed to act as bidentate chelating ligands, where both oxygen atoms of the carboxylate group bind to the same metal center. researchgate.netakjournals.com They can also act as bridging ligands, connecting two or more metal centers to form polynuclear complexes or coordination polymers. researchgate.net The coordination number and geometry of the metal ion are determined by the number and arrangement of the coordinating atoms from the ligands. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral, while lanthanide ions often exhibit higher coordination numbers, such as eight or nine. researchgate.net

Table 4: Common Ligand Binding Modes and Coordination Geometries

| Binding Mode | Description | Typical Coordination Geometries |

| Monodentate | One oxygen atom of the carboxylate coordinates to the metal ion. | Tetrahedral, Octahedral |

| Bidentate Chelating | Both oxygen atoms of the carboxylate coordinate to the same metal ion. | Octahedral, Square Planar |

| Bidentate Bridging | The carboxylate group links two different metal ions. | Various, leading to polymers |

Computational and Theoretical Investigations

Conformational Analysis and Energy Landscapes of 3-Bromo-4-methoxycinnamic Acid

The potential energy surface (PES) or energy landscape maps the energy of a molecule as a function of its geometry. uni-muenchen.dereadthedocs.ioq-chem.com By scanning the PES, researchers can identify low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. For this compound, key rotational degrees of freedom include the bonds connecting the phenyl ring to the acrylic acid moiety and the orientation of the methoxy (B1213986) and carboxylic acid groups.

A relaxed PES scan involves systematically changing a specific dihedral angle while optimizing the rest of the molecule's geometry at each step to find the lowest energy pathway. q-chem.comq-chem.com Studies on similar molecules like cinnamic acid have shown that s-cis and s-trans isomers, arising from rotation around the C-C single bond adjacent to the carbonyl group, have different stabilities. scielo.org.mxjmcs.org.mx For cinnamic acid itself, the s-cis isomer was found to be more stable in the gas phase, a preference that did not significantly change with the introduction of solvents in computational models. scielo.org.mxjmcs.org.mx A similar analysis for this compound would elucidate how the electron-donating methoxy group and the bulky, electron-withdrawing bromine atom influence its conformational preferences and the energy landscape.

Quantum Chemical Calculations (DFT) for Electronic Structure and Spectroscopic Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. science.gov DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can accurately predict molecular geometries, vibrational frequencies, and electronic properties. jmcs.org.mxresearchgate.netnih.gov These theoretical predictions are invaluable for interpreting experimental data and understanding the fundamental chemical nature of a compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors provide a framework for understanding the molecule's susceptibility to chemical reactions. While specific DFT calculations for this compound are not detailed in the available literature, data from a study on the closely related cinnamic acid provides a representative example of these parameters. nih.gov

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Parameter | Formula | Description | Example Value (eV) for Cinnamic Acid nih.gov |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability | -0.2319 |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -0.0205 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | 0.2114 |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 0.2319 |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 0.0205 |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 0.1057 |

| Global Softness (S) | 1 / (2η) | Inverse of hardness, indicates reactivity | 4.7303 |

| Chemical Potential (μ) | -(I + A) / 2 | "Escaping tendency" of electrons | -0.1262 |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons | 0.0751 |

Note: Data is for cinnamic acid as reported in a specific DFT study and serves as an illustrative example. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net

Red : Indicates regions of most negative electrostatic potential, rich in electrons, and favorable for electrophilic attack.

Blue : Indicates regions of most positive electrostatic potential, electron-poor, and favorable for nucleophilic attack.

Green/Yellow : Represents regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid and methoxy groups, as these are the most electronegative atoms and represent sites for hydrogen bonding and electrophilic interaction. walisongo.ac.id The most positive potential (blue) would be expected near the acidic hydrogen of the carboxyl group. The aromatic ring would exhibit a complex potential distribution influenced by the competing electronic effects of the electron-withdrawing bromine atom and the electron-donating methoxy group.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). walisongo.ac.id It is particularly useful for studying intramolecular interactions, charge delocalization, and hyperconjugation.

NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions. In this compound, significant interactions would be expected, including:

π → π * interactions within the phenyl ring and the conjugated acrylic acid side chain, indicating π-electron delocalization.

n → π * interactions, such as the delocalization of lone pairs (n) from the oxygen atoms into the antibonding π* orbitals of the carbonyl group or the aromatic ring.

n → σ * interactions, involving lone pairs and antibonding sigma orbitals.

Table 2: Representative NBO Second-Order Perturbation Analysis for Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C=C) ring | π(C=C) ring | ~15-25 | Intra-ring π-conjugation |

| π(C=C) alkene | π(C=O) carboxyl | ~20-30 | Side-chain conjugation |

| LP(O) methoxy | π(C-C) ring | ~5-15 | Resonance (electron donation) |

| LP(O) carbonyl | π(C=C) alkene | ~2-8 | Hyperconjugation |

Note: Values are hypothetical estimates based on typical interactions in similar conjugated systems and serve for illustrative purposes.

Molecular Docking Studies for Predictive Biological Target Interactions (Non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds against biological targets, predict binding affinities (often expressed as a docking score or binding energy in kcal/mol), and visualize key interactions like hydrogen bonds and hydrophobic contacts.

While specific docking studies for this compound are not prominent in the literature, numerous studies have explored the interactions of other cinnamic acid derivatives with various enzymes, providing a strong basis for predicting its potential biological targets. umsha.ac.irnih.govbiointerfaceresearch.comtandfonline.com These studies are predictive and non-clinical, serving as a starting point for experimental validation. For instance, derivatives of cinnamic acid have been computationally evaluated as potential inhibitors for targets involved in cancer, inflammation, and microbial infections. nih.govbiointerfaceresearch.comtandfonline.commdpi.com

Table 3: Examples of Molecular Docking Studies on Cinnamic Acid Derivatives with Biological Targets

| Cinnamic Acid Derivative | Protein Target | Associated Condition | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Ferulic acid (4-hydroxy-3-methoxycinnamic acid) | MCF-7 Receptors (e.g., 2IOG) | Breast Cancer | -6.96 nih.gov |

| 4-(4-methyl)benzoyloxy-3-methoxycinnamic acid | Epidermal Growth Factor Receptor (EGFR) | Breast Cancer | -8.81 fip.orgfip.org |

| Cynarin | Matrix Metalloproteinase-9 (MMP-9) | Cancer, Inflammation | -14.68 nih.gov |

| Chlorogenic Acid | Matrix Metalloproteinase-9 (MMP-9) | Cancer, Inflammation | -12.62 nih.gov |

| Caffeic acid ethyl ester | Escherichia coli β-glucuronidase (EcGUS) | Drug-induced gastrointestinal toxicity | N/A (IC50 = 3.2 µM) tandfonline.com |

Note: This table presents findings from various in silico studies on compounds structurally related to this compound to illustrate the application of molecular docking.

Structure-Property Relationship Modeling for Chemical Reactivity

Structure-Property or Structure-Activity Relationship (QSPR/QSAR) modeling is a computational approach that aims to correlate the chemical structure of a compound with its physical properties or biological activity. nih.govalquds.eduresearchgate.netbenthamdirect.com These models are built by developing a mathematical relationship between calculated molecular descriptors (numerical representations of a molecule's properties) and an experimentally measured outcome. chemrxiv.orgnih.gov

For chemical reactivity, a QSPR model could predict reaction rates or yields based on descriptors that encode the electronic and steric features of the reactants. researchgate.net The descriptors used in such models are often derived from the quantum chemical calculations discussed previously (e.g., HOMO/LUMO energies, atomic charges, dipole moments) or from the molecule's topology. nih.govnih.gov

Developing a QSPR model for the reactivity of this compound would involve:

Dataset Creation : Compiling a dataset of various cinnamic acid derivatives with known experimental reactivity data. nih.govresearchgate.net

Descriptor Calculation : Computing a wide range of theoretical descriptors for each molecule in the dataset.

Model Building : Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. benthamdirect.com

Validation : Rigorously validating the model's predictive power using internal and external test sets. nih.gov

Such a model could then be used to predict the reactivity of this compound and guide its use in chemical synthesis.

Biological Activities and Mechanistic Investigations Pre Clinical Focus

Antimicrobial Activity Research

The antimicrobial potential of cinnamic acids is well-established, with various derivatives showing inhibitory effects against a wide range of bacteria and fungi. nih.govmdpi.com The core structure, consisting of a phenyl ring attached to an acrylic acid moiety, is a key scaffold in the development of new antimicrobial agents. Modifications to this structure, such as the addition of halogen and methoxy (B1213986) groups, are a strategic approach to modulate biological efficacy. While direct and extensive studies on 3-Bromo-4-methoxycinnamic acid are not widely available, its activity can be inferred from research on structurally similar compounds.

Antibacterial Activity: Inhibition of Bacterial Growth and Biofilm Formation

Cinnamic acid derivatives have demonstrated notable antibacterial activity, including the inhibition of planktonic cell growth and the disruption of biofilms. mdpi.comresearchgate.net Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers increased resistance to antibiotics and host immune responses. mdpi.comnih.gov

Compounds structurally related to this compound have shown efficacy in reducing biofilm formation. For instance, studies on various natural and synthetic cinnamic acid analogues reveal a significant reduction in biofilm mass for pathogens like Staphylococcus aureus. nih.gov The anti-biofilm activity of related compounds, such as 3-methoxycinnamic acid, has been investigated against Agrobacterium tumefaciens, where it was shown to interfere with the quorum sensing (QS) system, a cell-to-cell communication mechanism crucial for biofilm development. nih.govnih.gov

Table 1: Antibacterial and Anti-biofilm Activity of Cinnamic Acid Derivatives This table summarizes findings for various cinnamic acid derivatives to illustrate the general antibacterial and anti-biofilm potential of this class of compounds. Data specific to this compound is not available in the cited literature.

| Compound | Bacterial Target | Observed Effect | Reference |

|---|---|---|---|

| Cinnamic Acid | Multidrug-resistant (MDR) bacteria | Inhibition of biofilm formation | researchgate.net |

| 3-methoxycinnamic acid | Agrobacterium tumefaciens | Inhibition of biofilm formation and virulence | nih.gov |

| p-methoxycinnamic acid | Colistin-resistant Acinetobacter baumannii | Antibacterial and antibiofilm activity | mdpi.com |

| α-bromo-trans-cinnamaldehyde | Staphylococcus aureus | Low Minimum Inhibitory Concentration (MIC) range (1–5 mg/mL) | nih.gov |

The antibacterial mechanisms of cinnamic acid derivatives are often multifactorial. A primary mode of action involves the disruption of the bacterial cell membrane. mdpi.com Due to their hydrophobic nature, these compounds can intercalate into the lipid bilayer, leading to increased membrane permeability, the leakage of essential cytoplasmic components like nucleic acids and ions, and subsequent cell death. mdpi.com This disruption can also involve changes in cell morphology and a reduction in the negative charge of the cell surface. mdpi.com

Another proposed mechanism is the inhibition of bacterial enzymes. While specific enzyme targets for this compound have not been identified, related compounds have been suggested to interfere with various cellular processes. For example, some phenolic acids have been shown to inhibit efflux pumps, which bacteria use to expel antibiotics, and may also disrupt cellular functions by binding to DNA. mdpi.com

Research into cinnamic acid derivatives has identified activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov For example, p-methoxycinnamic acid has been tested against colistin-resistant Acinetobacter baumannii, a clinically significant pathogen. mdpi.com

The anti-biofilm activity of related compounds points to the interference with specific pathways. The quorum sensing (QS) pathway is a key target. nih.gov In Agrobacterium tumefaciens, 3-methoxycinnamic acid was found to competitively inhibit the binding of the signal molecule 3-oxo-octanoylhomoserine lactone (3-oxo-C8-HSL) to its receptor TraR, leading to the downregulation of virulence-related genes essential for biofilm formation. nih.gov This suggests that compounds like this compound could potentially act as QS inhibitors, disrupting bacterial communication and coordination. nih.gov

Antifungal Activity: Inhibition of Fungal Pathogen Growth

Cinnamic acid and its derivatives also possess significant antifungal properties. nih.govresearchgate.net The structurally related 4-methoxycinnamic acid (MCA) has been shown to have antifungal effects against fungal pathogens like Aspergillus fumigatus, a causative agent of fungal keratitis. researchgate.netnih.gov Studies have demonstrated that MCA can inhibit the growth of fungal hyphae and act synergistically with conventional antifungal drugs like natamycin. researchgate.netnih.gov The presence of a halogen, such as bromine, on the aromatic ring is often explored as a strategy to enhance the potency of bioactive compounds.

Table 2: Antifungal Activity of a Related Cinnamic Acid Derivative This table presents findings for 4-methoxycinnamic acid to provide context on the potential antifungal activity of methoxylated cinnamic acids.

| Compound | Fungal Target | Observed Effect | Reference |

|---|---|---|---|

| 4-methoxycinnamic acid (MCA) | Aspergillus fumigatus | Inhibition of fungal growth, synergistic effect with natamycin | researchgate.netnih.gov |

The fungal cell wall, a structure absent in human cells, is a prime target for antifungal agents. researchgate.netfrontiersin.org It is a complex network composed mainly of chitin (B13524) and glucans, which provides structural integrity. researchgate.netnih.gov One of the key antifungal mechanisms of action for 4-methoxycinnamic acid is the inhibition of fungal cell wall synthesis. researchgate.netnih.gov Specifically, it has been found to inhibit the synthesis of β-1,3-glucan, a critical component of the cell wall in many pathogenic fungi. researchgate.netnih.gov

In addition to targeting the cell wall, 4-methoxycinnamic acid also disrupts the fungal cell membrane. researchgate.netnih.gov This action leads to increased membrane permeability, compromising the cell's ability to maintain homeostasis and ultimately leading to cell death. This dual mechanism of targeting both the cell wall and cell membrane highlights the potential of this class of compounds as effective antifungal agents.

The primary target within the fungal cell wall for compounds like 4-methoxycinnamic acid is the β-1,3-glucan synthase enzyme complex. researchgate.netnih.gov This enzyme is responsible for synthesizing the β-1,3-glucan polymers that form the core of the cell wall. nih.gov By inhibiting this enzyme, the compound disrupts the entire cell wall structure, leaving the fungus vulnerable to osmotic stress. researchgate.net

Another specific target is the ergosterol (B1671047) biosynthesis pathway, which is crucial for maintaining the integrity and fluidity of the fungal cell membrane. While not explicitly detailed for this compound, disruption of this pathway is a common mechanism for many antifungal drugs and could be a contributing factor to the membrane permeability effects observed with related cinnamic acid derivatives.

Anti-inflammatory Potential and Immunomodulatory Effects

Research on closely related analogs provides strong evidence for the anti-inflammatory potential of the 4-methoxycinnamic acid backbone. Specifically, 4-Methoxycinnamic acid (MCA) has been shown to exert anti-inflammatory effects by downregulating the expression of key pro-inflammatory mediators. nih.gov

In pre-clinical models, MCA treatment led to a significant reduction in the levels of inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). nih.gov Furthermore, MCA was found to inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of nitric oxide (NO) during an inflammatory response. nih.gov This reduction in iNOS and subsequent decrease in NO production is a key mechanism for mitigating inflammatory processes. nih.gov

The data below summarizes the observed effects of 4-Methoxycinnamic acid on inflammatory mediators.

| Inflammatory Mediator | Observed Effect of 4-Methoxycinnamic acid | Reference |

|---|---|---|

| IL-1β | Downregulation | nih.gov |

| TNF-α | Downregulation | nih.gov |

| IL-6 | Downregulation | nih.gov |

| iNOS | Downregulation | nih.gov |

The anti-inflammatory effects of the 4-methoxycinnamic acid structure are linked to its ability to modulate specific intracellular signaling pathways that regulate the inflammatory response.

Mincle Signal Pathway : A key finding is the association between the anti-inflammatory mechanism of 4-Methoxycinnamic acid (MCA) and the Macrophage-inducible C-type lectin (Mincle) signal pathway. nih.gov Mincle is a pattern recognition receptor expressed on macrophages that, upon activation, triggers downstream signaling leading to the production of inflammatory cytokines. The ability of MCA to interfere with this pathway represents a significant mechanism for its anti-inflammatory action. nih.gov

NF-κB Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Cinnamic acid derivatives have been shown to suppress the activation of NF-κB. nih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the expression of its target inflammatory genes.

The anti-inflammatory activity of cinnamic acid derivatives is highly dependent on their chemical structure. The substituents on the phenyl ring play a critical role in defining the potency and mechanism of action. nih.gov

Importance of the Methoxy Group : The presence of methoxy groups is a key feature for the anti-inflammatory and antioxidant activities of many cinnamic acid derivatives. nih.gov As demonstrated with 4-Methoxycinnamic acid, this group is fundamental to the molecule's ability to downregulate inflammatory mediators and interact with pathways like the Mincle signaling cascade. nih.gov The electron-donating nature of the methoxy group influences the electronic distribution of the aromatic ring, which can affect receptor binding and other molecular interactions.

Influence of the Bromo Group : The addition of a bromine atom at the 3-position introduces an electron-withdrawing group, which alters the molecule's electronic and steric properties. While specific research on the anti-inflammatory SAR of a 3-bromo substitution on a 4-methoxycinnamic acid backbone is limited, in general, halogenation can modify a compound's lipophilicity and its ability to interact with biological targets. This substitution could potentially enhance or modify the anti-inflammatory activity observed with the 4-methoxycinnamic acid parent structure.

The table below summarizes the key structure-activity relationships for the anti-inflammatory effects of cinnamic acid derivatives.

| Structural Feature | Influence on Anti-inflammatory Activity | Reference |

|---|---|---|

| Cinnamic Acid Backbone | Core scaffold essential for activity. | nih.gov |

| 4-Methoxy Group | Associated with downregulation of cytokines (IL-1β, TNF-α, IL-6) and iNOS. Key for interaction with the Mincle pathway. | nih.gov |

| 3-Bromo Group | Electron-withdrawing nature alters electronic and steric properties; potential to modify activity. | nih.gov |

Antioxidant Properties and Reactive Oxygen Species (ROS) Modulation

Limited direct research on the antioxidant properties of this compound necessitates an examination of related cinnamic acid derivatives to infer potential mechanisms. Cinnamic acids, as a class, are recognized for their antioxidant capabilities, which are largely influenced by the nature and position of substituents on the phenyl ring. The introduction of electron-donating groups, such as hydroxyl and methoxy groups, is known to enhance antioxidant activity.

Free Radical Scavenging Mechanisms

The radical scavenging activity of phenolic compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to the stable radical, resulting in a color change that can be quantified spectrophotometrically. Although data specific to this compound is not available, studies on structurally similar compounds provide insights into its potential activity. For instance, the presence of a hydroxyl group is considered crucial for the free radical scavenging activity of bromophenols in both DPPH and ABTS assays. mdpi.com

Enzymatic Antioxidant System Interactions

Information regarding the specific interactions of this compound with the enzymatic antioxidant system is not currently documented. The cellular enzymatic antioxidant system includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which play a critical role in detoxifying reactive oxygen species. Some phenolic compounds have been shown to modulate the activity of these enzymes, thereby enhancing the cell's antioxidant defenses. For example, ferulic acid, a methoxy derivative of cinnamic acid, has been reported to increase the activity of hepatic and erythrocyte antioxidant enzymes. nih.gov Further research is required to determine if this compound exhibits similar effects on these enzymatic systems.

Pre-clinical Anticancer Research (In vitro and In vivo Animal Studies)

The pre-clinical anticancer potential of this compound has not been extensively investigated. However, research on various derivatives of cinnamic acid has revealed promising anticancer activities, suggesting that this class of compounds warrants further exploration. The anticancer effects of these derivatives are often attributed to their ability to modulate various cellular processes involved in cancer progression.

Effects on Cell Proliferation and Viability in Cancer Cell Lines

While direct evidence for the effects of this compound on cancer cell proliferation and viability is lacking, studies on related compounds provide a basis for its potential activity. For example, phosphatidylcholines containing 3-methoxycinnamic acid have demonstrated antiproliferative activity against several human cancer cell lines, with some derivatives showing significant potency. rsc.org Another related compound, α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), has been shown to cause a dose- and time-dependent decrease in the proliferation and viability of human breast cancer cells. nih.govnih.govplos.org These findings suggest that the methoxycinnamic acid scaffold is a promising pharmacophore for the development of novel anticancer agents. Further studies are needed to evaluate the specific effects of this compound on various cancer cell lines.

Induction of Apoptosis and Cell Cycle Regulation

The ability to induce apoptosis (programmed cell death) and regulate the cell cycle are key mechanisms through which many anticancer agents exert their effects. Research on cinnamic acid derivatives has shown their potential to modulate these processes. For instance, ACCA has been found to induce apoptosis in human breast cancer cells, which correlated with an increase in the pro-apoptotic protein Bax and a change in the Bax/Bcl-2 ratio. nih.govnih.govplos.org Similarly, a synthetic stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, a compound with some structural similarities, was reported to induce G2/M cell cycle arrest and subsequent apoptosis in human lung cancer cells. nih.gov These studies highlight the potential for compounds containing a substituted phenyl ring, like this compound, to interfere with critical pathways controlling cell survival and proliferation in cancer cells. However, the specific mechanisms and efficacy of this compound in inducing apoptosis and regulating the cell cycle remain to be elucidated through dedicated research.

Modulation of ROS Levels in Cancer Research

Reactive oxygen species (ROS) play a dual role in cancer. While moderate levels of ROS can promote cancer cell proliferation and survival, excessive ROS levels can induce oxidative stress and trigger cell death. nih.govnih.gov Therefore, compounds that can modulate ROS levels in cancer cells are of significant interest in cancer research. The antioxidant properties of cinnamic acid derivatives suggest their potential to influence ROS homeostasis. However, some compounds can also act as pro-oxidants under certain conditions, leading to increased ROS levels and subsequent cancer cell death. The precise effect of this compound on ROS levels in cancer cells has not been reported. Understanding this aspect of its biological activity would be crucial in determining its potential as an anticancer agent, as it could either protect cancer cells from oxidative stress or, conversely, exacerbate it to induce cell death.

Identification of Molecular Targets in Cancer Pathways

While specific molecular targets for this compound have not been extensively delineated, research on its structural precursor, p-methoxycinnamic acid (p-MCA), provides significant insights. Studies on p-MCA in a rat model of colon carcinogenesis induced by 1,2-dimethylhydrazine (B38074) (DMH) revealed its ability to modulate key inflammatory and cell signaling pathways. nih.gov Treatment with p-MCA was found to inhibit the nuclear translocation of the transcription factor NF-κB p65 subunit. nih.gov This inhibition consequently downregulated the expression of several downstream targets, including inflammatory markers like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov

Furthermore, p-MCA was shown to affect proteins involved in cell cycle regulation and apoptosis. It decreased the expression of cyclin D1 and the anti-apoptotic protein Bcl-2, while simultaneously increasing the expression of pro-apoptotic proteins like Bax and caspases 3 and 9. nih.gov The compound also appeared to impact metastasis and angiogenesis by reducing the expression of matrix metalloproteinase-2 (MMP-2) and vascular endothelial growth factor (VEGF), respectively. nih.gov

Broader studies on cinnamic acid have shown it can induce apoptosis in triple-negative breast cancer cells through the TNFA-TNFR1 mediated extrinsic apoptotic pathway. nih.gov Given that halogenation can enhance the anticancer activities of certain cinnamic acid derivatives, it is plausible that this compound could engage similar molecular targets, potentially with altered potency.

Structure-Activity Relationships for Antitumor Potency

The chemical structure of this compound, featuring both a methoxy group and a bromine atom on the phenyl ring, is significant for its potential antitumor activity. Structure-activity relationship (SAR) studies on various classes of compounds have highlighted the importance of these functional groups. The methoxy group, for instance, has been found to contribute to the antimetastatic effects of compounds like 4-anilino-quinazoline derivatives. nih.govnih.gov Similarly, the antitumor potential of cinnamic acid and its derivatives has been well-documented. nih.govnih.govnih.gov

The introduction of a halogen atom, such as bromine, is a key strategy in medicinal chemistry to enhance biological efficacy. Halogenation has been shown to improve the anticancer properties of various molecular scaffolds. nih.govnih.gov For example, studies on halogenated phenoxychalcones demonstrated that derivatives with a bromo substitution exhibited potent cytotoxic activity against human breast cancer cell lines. nih.gov This suggests that the presence of the bromine atom at the C-3 position of this compound could be a critical determinant of its antitumor potency. The combination of the electron-donating methoxy group and the electron-withdrawing bromine atom creates a unique electronic profile that may influence its interaction with biological targets.

Neuroprotective and Central Nervous System (CNS)-Related Research

Cinnamic acid and its derivatives are recognized for their antioxidant, anti-inflammatory, and neuroprotective properties. mdpi.combenthamdirect.com These compounds are considered potential lead structures for developing agents to manage neurodegenerative conditions like Alzheimer's disease due to their ability to inhibit the accumulation of amyloid-β (Aβ) and protect neurons. mdpi.com

While direct studies on this compound are not available, research on related compounds is informative. For instance, p-methoxycinnamic acid has demonstrated neuroprotective effects. nih.gov The broader class of phenolic acids, including cinnamic acid derivatives, is known to ameliorate conditions such as ischemia/reperfusion injury, neuroinflammation, and glutamate-induced toxicity in pre-clinical models. mdpi.com

Impact on Neuronal Function and Neuroinflammatory Processes

The potential neuroprotective mechanisms of cinnamic acid derivatives involve the modulation of neuronal function and the attenuation of neuroinflammatory processes. Neuroinflammation is a key factor in the pathology of neurodegenerative diseases, involving the activation of microglia and astrocytes and the production of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.comnih.gov

Studies in diabetic mice have shown that cinnamic acid can mitigate brain oxidative stress by reducing lipid peroxidation and reactive oxygen species (ROS) levels while increasing levels of glutathione (GSH) and superoxide dismutase (SOD). nih.gov It also significantly inhibited elevated nitrite (B80452) levels and acetylcholinesterase (AChE) activity in the brain, suggesting a role in preserving cholinergic function. nih.gov The ability of cinnamic acid derivatives to cross the blood-brain barrier is crucial for their action within the CNS. nih.gov Given these properties, this compound may exert neuroprotective effects by reducing oxidative damage and modulating neuroinflammatory pathways.

Antidiabetic and Antihyperglycemic Research

Cinnamic acid and its derivatives have emerged as promising agents for the prevention and management of diabetes and its complications. nih.govresearchgate.net They exhibit a range of beneficial effects, including antioxidant properties and the ability to modulate glucose and lipid metabolism. nih.govresearchgate.net

The parent compound, p-methoxycinnamic acid, has been studied for its insulinotropic and antihyperglycemic properties. nih.gov SAR studies have confirmed that the presence of a p-methoxy group on the cinnamic acid structure is a crucial substituent for effective insulin-releasing activity. nih.gov Furthermore, research on other brominated aromatic compounds has revealed potent antidiabetic activities. For example, certain bromophenols isolated from marine algae have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, two key targets in diabetes therapy. mdpi.com Similarly, a brominated thiazolidinedione derivative was identified as a potent PTP1B inhibitor with in vivo antidiabetic efficacy. nih.gov These findings suggest a strong potential for this compound as an antidiabetic agent.

Inhibition of Protein Glycation

A key mechanism in the development of diabetic complications is the non-enzymatic glycation of proteins, which leads to the formation of Advanced Glycation End-products (AGEs). nih.govnih.govsciopen.com The inhibition of this process is a valid therapeutic strategy. Cinnamic acid and its derivatives have been shown to effectively protect proteins from fructose-mediated glycation in vitro. nih.govresearchgate.net

These compounds can act as AGEs inhibitors, with their efficacy being influenced by the specific substitutions on the phenyl ring. nih.gov The potential mechanisms behind this anti-glycation activity include the trapping of reactive dicarbonyl intermediates, metal ion chelation, and antioxidant effects that prevent glycoxidation. nih.govresearchgate.net Given the established anti-glycation properties of the cinnamic acid scaffold, this compound is likely to exhibit similar inhibitory effects on the formation of AGEs.

Effects on Glucose Metabolism in Research Models

Cinnamic acid derivatives influence glucose metabolism through various mechanisms. nih.govresearchgate.net The primary mechanism identified for p-methoxycinnamic acid is the stimulation of insulin (B600854) secretion from pancreatic β-cells. chula.ac.th Studies using INS-1 cells, a pancreatic β-cell line, demonstrated that p-MCA increases intracellular Ca²⁺ concentration ([Ca²⁺]i) by promoting Ca²⁺ influx through L-type Ca²⁺ channels, which in turn triggers insulin release. chula.ac.th

Other mechanisms attributed to cinnamic acid derivatives include the enhancement of glucose uptake in adipocytes and muscle cells, the inhibition of hepatic gluconeogenesis, and the delay of carbohydrate digestion and absorption by inhibiting enzymes like α-glucosidase. nih.govresearchgate.net The structural features of this compound, combining the known insulin-releasing effect of the p-methoxy group with the potential enzymatic inhibitory action of the bromo-substitution, suggest it could modulate glucose metabolism through multiple pathways.

Interactive Data Tables

Table 1: Investigated Biological Activities of Cinnamic Acid Derivatives

| Compound/Derivative Class | Biological Activity | Key Molecular Target/Mechanism | Research Model |

|---|---|---|---|

| p-Methoxycinnamic acid | Anticancer | Inhibition of NF-κB, COX-2, iNOS, TNF-α, IL-6; Downregulation of Bcl-2; Upregulation of Bax | Rat colon carcinogenesis model |

| Cinnamic acid | Anticancer | Induction of apoptosis via TNFA-TNFR1 pathway | Triple-negative breast cancer cells |

| Halogenated Chalcones | Anticancer | Cytotoxicity | Human breast cancer cell lines |

| Cinnamic acid | Neuroprotection | Reduction of oxidative stress; Inhibition of acetylcholinesterase | Diabetic mice |

| p-Methoxycinnamic acid | Antidiabetic | Stimulation of insulin secretion via Ca²⁺ influx | Pancreatic β-cells (INS-1) |

| Bromophenols | Antidiabetic | Inhibition of PTP1B and α-glucosidase | Enzyme assays |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-dimethylhydrazine |

| This compound |

| 4-anilino-quinazoline |

| Acetylcholinesterase |

| Amyloid-β |

| Bax |

| Bcl-2 |

| Caspase 3 |

| Caspase 9 |

| Cyclin D1 |

| Cyclooxygenase-2 |

| Glucose |

| Glutathione |

| Inducible nitric oxide synthase |

| Interleukin-1β |

| Interleukin-6 |

| Matrix metalloproteinase-2 |

| NF-κB |

| p-methoxycinnamic acid |

| Protein tyrosine phosphatase 1B |

| Superoxide dismutase |

| Tumor necrosis factor-α |

| Vascular endothelial growth factor |

Enzyme Modulation and Inhibition Studies (Pre-clinical Focus)

Pre-clinical research into the biological activities of this compound has explored its potential to modulate various enzymes. However, detailed studies focusing on specific targets remain limited. This section reviews the available pre-clinical findings regarding its interaction with key enzymes.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, primarily responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease.

As of the current available scientific literature, there are no specific pre-clinical studies that have directly evaluated the inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase. While research has been conducted on various cinnamic acid derivatives and their effects on these enzymes, data specifically pertaining to the 3-bromo-4-methoxy substituted form is not present in published findings. mdpi.com

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. Inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.

Direct pre-clinical investigations into the tyrosinase inhibitory potential of this compound are not available in the current body of scientific research. Studies have been performed on structurally similar compounds, such as other cinnamic acid derivatives, which have shown varying degrees of tyrosinase inhibition. nih.govmdpi.com However, specific data, including IC50 values or the mechanism of inhibition for this compound, has not been reported.

L-type Amino Acid Transporter 1 (LAT1) Inhibition

The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, facilitates the transport of large neutral amino acids across cell membranes. It is highly expressed in certain cancers to support their rapid growth and proliferation, making it a significant target for anti-cancer therapies. nih.govuef.fi

There is currently no direct, publicly available pre-clinical research detailing the inhibitory effects of this compound on the L-type Amino Acid Transporter 1. Although various molecules have been investigated as LAT1 inhibitors, some containing related structural motifs, studies specifically characterizing the interaction of this compound with LAT1 have not been published. researchgate.netresearchgate.net

Other Enzyme Targets Relevant to Biological Pathways